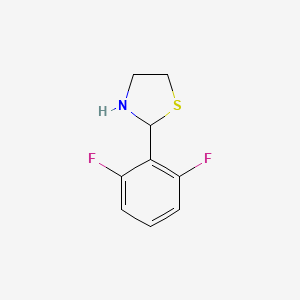

2-(2,6-Difluorophenyl)thiazolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NS/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTVPWITSVTLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2,6 Difluorophenyl Thiazolidine Scaffolds

Foundational Synthetic Routes to the Thiazolidine (B150603) Core

The construction of the thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry. psu.edue3s-conferences.org For the specific synthesis of the 2-(2,6-Difluorophenyl)thiazolidine scaffold, the primary methods involve the formation of the heterocyclic ring from precursors already bearing the difluorophenyl moiety.

Cyclocondensation Reactions Involving 2-(2,6-Difluorophenyl) Precursors

The most direct route to 2-substituted thiazolidines is the cyclocondensation reaction between an appropriate aldehyde or ketone and an α-aminothiol. psu.edu In the case of this compound, the key starting materials are 2,6-difluorobenzaldehyde (B1295200) and cysteamine (B1669678) (2-aminoethanethiol).

The reaction mechanism typically involves the initial formation of a thiazolidine intermediate through the condensation of the aldehyde with the aminothiol. This process can be performed under various conditions, often with acid or base catalysis, to facilitate the cyclization. For instance, reacting cysteamine hydrochloride with an aqueous solution of the aldehyde at ambient temperature is a common method for generating the parent thiazolidine ring system. psu.edu Substituted thiazolidines, such as the title compound, can be generated by reacting the appropriate carbonyl compound, in this case, 2,6-difluorobenzaldehyde, with a suitable α-aminothiol. psu.eduekb.eg

Table 1: General Cyclocondensation for Thiazolidine Synthesis

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

|---|---|---|---|

| Aldehyde (e.g., 2,6-Difluorobenzaldehyde) | α-Aminothiol (e.g., Cysteamine) | 2-Substituted Thiazolidine | Aqueous solution, ambient temperature, or reflux in a solvent like ethanol (B145695) or benzene. psu.eduekb.eg |

| Aldehyde (e.g., 2,6-Dihalobenzaldehyde) | Amine + Thioglycolic Acid | 2,3-Disubstituted Thiazolidin-4-one | Reflux in toluene. mdpi.com |

Multi-Component Reaction Approaches for Thiazolidine Ring Formation

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like thiazolidine derivatives in a single step, which aligns with the principles of atom economy and green chemistry. nih.gov These reactions combine three or more starting materials in one pot to form a product that incorporates portions of all reactants.

For the synthesis of related thiazolidine structures, a three-component procedure has been reported involving a 2,6-dihalo-substituted benzaldehyde, a (hetero)aromatic amine, and mercaptoacetic acid. mdpi.com This reaction, typically conducted in refluxing toluene, yields 2,3-diaryl-1,3-thiazolidin-4-ones. While this produces a thiazolidinone (a thiazolidine with a carbonyl group at the C-4 position) rather than a simple thiazolidine, it demonstrates a powerful MCR approach for building the core scaffold with substitution at the C-2 and N-3 positions simultaneously. The use of 2,6-difluorobenzaldehyde in such a reaction would directly install the desired 2-(2,6-difluorophenyl) group.

Advanced Synthetic Strategies for Derivatization

The this compound scaffold is a versatile platform for further chemical modification. The availability of multiple reaction sites on the thiazolidine nucleus allows for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's properties. nih.gov

Regioselective Functionalization of the Thiazolidine Nucleus (N-3, C-2, C-4, C-5 Positions)

Selective modification at specific positions of the thiazolidine ring is crucial for developing derivatives with desired characteristics.

N-3 Position: The nitrogen atom at position 3 is a common site for functionalization. N-acylation is a frequently employed strategy, where an acyl group is introduced onto the thiazolidine nitrogen. This can be achieved under mild conditions using an acyl chloride in the presence of a base like triethylamine. nih.govnih.gov This reaction transforms the secondary amine of the thiazolidine into an amide, which can significantly alter the molecule's electronic and steric properties.

C-2 Position: The C-2 position is typically substituted during the initial ring formation using the corresponding aldehyde.

C-4 and C-5 Positions: In thiazolidinone derivatives, the C-5 position is particularly reactive. The methylene (B1212753) group at C-5 is acidic and can participate in Knoevenagel condensation reactions with various aldehydes. nih.govnih.gov This allows for the introduction of a benzylidene substituent at this position, a common modification in the synthesis of biologically active thiazolidinediones.

A study on the regioselective synthesis of related thiazole (B1198619) compounds involved the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile and cysteamine, which afforded 2-(thiazolidin-2-ylidene)malononitrile. nih.govsigmaaldrich.com Subsequent reactions can lead to functionalization, demonstrating the potential for regioselective synthesis in these systems. nih.govsigmaaldrich.com

Introduction of Diverse Chemical Moieties onto the this compound Framework

The development of libraries of thiazolidine derivatives often involves introducing a variety of chemical groups to explore structure-activity relationships. nih.gov

For example, modeling studies have been conducted on 2-(2,6-dihalophenyl)-3-(substituted pyridin-2-yl)-thiazolidin-4-ones, highlighting the importance of the dihalophenyl group at C-2 and a substituted pyridine (B92270) ring at N-3. psu.edu These substitutions are key components of the "butterfly-like" shape that many non-nucleoside reverse transcriptase inhibitors adopt. psu.edu

Furthermore, N-acylation of a thiazolidine core with different fatty acids (e.g., myristoyl, palmitoyl) has been used to modulate the hydrophilic-lipophilic balance of the resulting molecules. nih.gov Such modifications demonstrate the scaffold's capacity to accommodate diverse lipophilic chains, which can be crucial for tuning interactions with biological membranes. nih.gov

Green Chemistry Principles and Catalytic Methods in Synthesis (e.g., Chitosan-grafted poly(vinylpyridine))

Modern synthetic chemistry increasingly emphasizes the use of environmentally friendly methods. The synthesis of thiazolidine derivatives has benefited from the application of green chemistry principles, including the use of non-toxic solvents, reusable catalysts, and solvent-free reaction conditions. nih.govresearchgate.net

A notable example of a green catalyst is chitosan-grafted-poly(vinylpyridine). This polymer has been successfully used as an environmentally friendly basic catalyst for the synthesis of various heterocyclic compounds, including thiazolidine derivatives. researchgate.net Chitosan, a natural polysaccharide, serves as a biodegradable support for the catalytic poly(vinylpyridine) chains. researchgate.netnih.gov

Other green approaches for thiazolidine and thiazolidinedione synthesis include:

Deep Eutectic Solvents (DESs): These have been used as both the solvent and catalyst in the synthesis of thiazolidinedione derivatives, avoiding the need for volatile and often toxic organic solvents. nih.govfrontiersin.orgnih.gov

Solvent-Free Synthesis: Reactions can be conducted under solvent-free conditions, often with microwave irradiation or heating on a solid support, which reduces waste and can shorten reaction times. nih.govnih.gov

Reusable Catalysts: The use of solid-supported catalysts, such as Amberlite IR-120H resin or silica-supported iodine, allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent reactions. nih.gov

Table 2: Comparison of Green Synthesis Methods for Thiazolidine Derivatives

| Method | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|

| Polymer-Supported Catalysis | Chitosan-grafted-poly(vinylpyridine) | Environmentally friendly, reusable basic catalyst. | researchgate.net |

| Deep Eutectic Solvents | Choline chloride / N-methylurea | Acts as both solvent and catalyst, avoids organic solvents. | nih.govnih.gov |

| Solvent-Free MWI | Amberlite IR-120H resin | Rapid reaction times, high yields, reusable catalyst. | nih.gov |

| Solid-Support Catalysis | I2-Silica / K2CO3 | Avoids hazardous solvents, catalyst can be filtered off. |

Microwave-Assisted Organic Synthesis of Thiazolidine Analogs

Microwave-assisted organic synthesis has emerged as a powerful and eco-friendly technique for the rapid and efficient synthesis of a wide range of organic compounds, including thiazolidine derivatives. nih.gov This method often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation has been particularly successful in the synthesis of 2-(2,6-dihalophenyl)-3-(substituted-pyrimidin-2-yl)thiazolidin-4-ones, demonstrating the utility of this technology in creating libraries of analogs for biological screening. nih.gov

One notable example involves a one-pot, three-component condensation reaction of 2-aminothiazole, an aromatic aldehyde (such as 2,6-difluorobenzaldehyde), and ethyl acetoacetate (B1235776) in acetic acid under microwave irradiation. clockss.org This approach facilitates the efficient generation of highly substituted 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. clockss.org The key advantages of this protocol include the absence of a catalyst, straightforward work-up procedures, and high product yields. clockss.org

The general mechanism for microwave-assisted synthesis involves the direct coupling of microwave energy with the molecules of the reaction mixture, leading to a rapid and uniform rise in temperature. This localized heating can accelerate reaction rates and improve the efficiency of the synthetic process. nih.gov

Table 1: Microwave-Assisted Synthesis of Thiazolidine Analogs

| Reactants | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminothiazole, Benzaldehyde, Ethyl Acetoacetate | Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Acetic acid, Microwave irradiation | ~30% | clockss.org |

| 2-Aminobenzo[d]thiazole, Various Aldehydes, Ethyl Acetoacetate | 5H-Benzo[d]thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives | Acetic acid, Microwave irradiation | 85-93% | clockss.org |

| 3/5-Alkyl-2,6-diarylpiperidin-4-ones, Thiosemicarbazide, Ethyl-2-bromopropionate | 2,6-Diarylpiperidin-4-ylidene thiazolidin-4-one derivatives | Amberlite IR-120H, 250 W MWI, 3-6 min | High | nih.gov |

Preparation of Hybrid Molecules Incorporating this compound Substructures

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive molecules into a single hybrid compound. This approach aims to create new chemical entities with improved affinity, efficacy, and/or a better safety profile. The this compound scaffold has been successfully incorporated into various hybrid molecules, leading to the discovery of potent therapeutic agents. nih.govresearchgate.net

A notable example is the synthesis of a kinase inhibitor for the potential treatment of colorectal cancer. This hybrid molecule incorporates the 2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)ureido moiety linked to a 2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)-N,N-diethylpiperidine-1-carboxamide structure. nih.gov

Another area of interest has been the development of anti-HIV-1 agents. Researchers have modified existing drugs by incorporating the 2-(2,6-dihalophenyl)thiazolidin-4-one structure. For instance, analogs of tivirapine (B1683184) (a non-nucleoside reverse transcriptase inhibitor) have been synthesized by opening the "B" ring of the parent molecule and introducing the 2-(2,6-dihalophenyl)-3-(substituted pyridin-2-yl)-thiazolidin-4-one scaffold. researchgate.net These modifications aim to explore new binding interactions within the HIV-1 reverse transcriptase enzyme. researchgate.net

The synthesis of these hybrid molecules often involves multi-step reaction sequences. For example, the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones can be achieved by refluxing an appropriate heteroaromatic amine with a 2,6-dihalobenzaldehyde in the presence of mercaptoacetic acid in toluene. ekb.eg

Table 2: Examples of Hybrid Molecules with a this compound Substructure

| Hybrid Molecule Type | Target/Application | Key Synthetic Steps | Reference |

|---|---|---|---|

| Kinase Inhibitor | Colorectal Cancer | Urea formation, Ether synthesis | nih.gov |

| Anti-HIV-1 Agent (Tivirapine analog) | HIV-1 Reverse Transcriptase | Ring-opening of tivirapine, Thiazolidinone formation | researchgate.net |

| Pyridine-Thiazole Hybrids | Anticancer Agents | Knoevenagel condensation, Michael addition | mdpi.com |

| Thiazolidine-2,4-dione-biphenyl Hybrids | Anticancer Agents | Knoevenagel condensation, Alkylation | nih.gov |

Structural Characterization and Stereochemical Analysis of 2 2,6 Difluorophenyl Thiazolidine Compounds

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods provide detailed information about the connectivity and chemical environment of atoms within a molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.

¹H NMR: In the ¹H NMR spectrum of thiazolidine (B150603) derivatives, the protons of the thiazolidine ring typically appear as distinct signals. For instance, the methylene (B1212753) protons (CH₂) of the thiazolidine ring in some spiro thiazolidinone derivatives have been observed as singlet signals in the range of 3.62–3.93 ppm. nih.gov The chemical shifts and coupling constants of these protons provide valuable information about their spatial relationships and the conformation of the five-membered ring. Aromatic protons, such as those on the 2,6-difluorophenyl group, generally resonate in the downfield region of the spectrum, typically between 6.29–8.03 ppm. nih.gov

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. These experiments help to definitively assign the signals observed in the ¹H and ¹³C NMR spectra to specific atoms within the 2-(2,6-difluorophenyl)thiazolidine structure.

Below is a table summarizing typical ¹H NMR spectral data for related thiazolidine structures.

| Functional Group | Chemical Shift (ppm) |

| Thiazolidine CH₂ | 3.62–3.93 |

| Aromatic CH | 6.29–8.03 |

Vibrational Spectroscopy (Infrared - IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound derivatives, the IR spectrum would be expected to show characteristic absorption bands. For example, the carbonyl (C=O) stretching frequency in related thiazolidinone derivatives is typically observed in the range of 1665–1693 cm⁻¹. nih.gov The presence of the C-F bonds in the difluorophenyl ring would also give rise to characteristic stretching vibrations.

| Functional Group | Typical IR Absorption (cm⁻¹) |

| C=O Stretch | 1665–1693 |

| C-H Aromatic Stretch | ~3061 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with a high degree of accuracy. This information allows for the determination of the elemental composition of the compound, confirming its molecular formula. The mass spectrum of a this compound derivative would show a molecular ion peak corresponding to its specific molecular weight, which can be used to verify the compound's identity. nih.gov

Conformational Analysis and Stereochemistry

The five-membered thiazolidine ring is not planar and can adopt various puckered conformations.

Investigation of Preferred Conformational States of the Thiazolidine Ring (e.g., "Butterfly" Conformation)

The thiazolidine ring often adopts a "butterfly" or envelope conformation, where one of the atoms is out of the plane of the other four. The specific preferred conformation can be influenced by the nature and orientation of the substituents on the ring. Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to investigate the relative energies of different conformations and to determine the most stable arrangement of the molecule. nih.gov The dihedral angles within the ring, which can be precisely measured by single crystal X-ray diffraction, are key parameters in defining the ring's conformation. nih.gov

Diastereoisomeric and Enantiomeric Considerations in Synthesized Analogs

The synthesis of this compound analogs, particularly those derived from chiral precursors like L-cysteine, inherently introduces stereochemical complexity. The cyclocondensation reaction between an amino thiol, such as L-cysteine, and an aldehyde—in this case, 2,6-difluorobenzaldehyde (B1295200) or a derivative—creates a new chiral center at the C-2 position of the thiazolidine ring. researchgate.netuzh.ch Given the pre-existing chirality at the C-4 position (inherited from the (R)-cysteine backbone), this reaction typically yields a mixture of diastereomers, namely the (2R,4R) and (2S,4R) isomers. researchgate.net

The ratio of these diastereomers is not always 1:1 and can be significantly influenced by reaction conditions such as the solvent and temperature. researchgate.net For instance, the choice of solvent system can alter the diastereoselectivity of the cyclization. Research on related 2-aryl-thiazolidine-4-carboxylic acids has shown that specific conditions can favor the formation of one diastereomer over the other. One effective method involves using an HCl/dioxane system in the reaction of N-acetyl-D-penicillamine with aldehydes to selectively prepare the (2R,4S) diastereomers. researchgate.net This demonstrates that targeted synthesis of a single diastereomer is achievable through careful selection of reagents and reaction protocols.

Furthermore, the stability of the newly formed C-2 stereocenter can be variable. In some 2-substituted thiazolidine derivatives, a rapid epimerization at the C-2 position has been observed in solution, as evidenced by NMR studies. researchgate.net This dynamic equilibrium means that even if a single diastereomer is isolated, it may convert into a mixture over time, a crucial consideration for characterization and application.

The successful synthesis of analogs such as a series of 2-(2,6-dibromophenyl)-3-heteroaryl-1,3-thiazolidin-4-ones confirms the viability of creating thiazolidine structures with bulky di-ortho-substituted phenyl rings at the C-2 position. nih.gov While enantioselective syntheses are less commonly detailed for this specific subclass, the principles are well-established in heterocyclic chemistry, often employing chiral auxiliaries or catalysts to control the stereochemical outcome.

| Reactants | Key Reaction Feature | Stereochemical Product(s) | Reference |

|---|---|---|---|

| L-Cysteine + Aromatic Aldehydes | Cyclocondensation, new C-2 chiral center | Mixture of (2R,4R) and (2S,4R) diastereomers | researchgate.net |

| N-acetyl-D-penicillamine + Aldehydes | HCl/dioxane system | Effective preparation of (2R,4S) isomers | researchgate.net |

| 2-Amino-benzothiazole derivatives + Aryl Aldehydes | Cyclization with thioglycolic acid | Substituted thiazolidinones (stereochemistry at C-2 depends on approach) | nih.gov |

Intramolecular Interactions Influencing Molecular Architecture

The molecular architecture of this compound and its analogs is significantly shaped by a network of intramolecular interactions. These non-covalent forces dictate the conformation of the thiazolidine ring and the spatial orientation of its substituents.

Ring Conformation: The five-membered thiazolidine ring is not planar and typically adopts either a twist or an envelope conformation. nih.gov In various crystallographic studies of related compounds, the specific conformation is determined by the nature and steric bulk of the substituents at positions 2, 3, 4, and 5. For example, in certain spiro-fused thiazolidine derivatives, the ring adopts a twist conformation on the N1—C15 bond. nih.gov

Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds act as critical stabilizing forces. In fluorinated organic compounds, weak C–F···H–N or C–F···H–O hydrogen bonds can form. researchgate.netnih.gov The presence of the thiazolidine ring's N-H group in close proximity to one of the ortho-fluorine atoms on the phenyl ring could facilitate such an interaction, thereby restricting the rotation around the C2-C(phenyl) bond and further defining the molecular conformation. In other thiazolidine derivatives, intramolecular C–H···O hydrogen bonds have been observed to form stable six- or seven-membered ring motifs (S(6) or S(7)), which lock the conformation of side chains relative to the ring. nih.govnih.gov

These combined steric and electronic effects result in a well-defined, rigid three-dimensional structure, which is a key determinant of the molecule's ability to interact with specific biological targets.

| Compound Type / Analog | Observed Interaction / Feature | Structural Implication | Reference |

|---|---|---|---|

| Spiro[acenaphthylene-1,11′-chromeno[3′,4′:3,4]pyrrolo[1,2-c]thiazol]-2-one | Thiazolidine ring in twist/envelope conformation; Intramolecular C–H···O bond | Defines ring pucker and forms stable S(7) ring motif | nih.gov |

| (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide | Dihedral angle of 20.34 (14)° between phenyl and thiazolidine rings | Relatively small twist due to less steric hindrance | researchgate.net |

| Pyridine (B92270) derivative with 2,6-dichlorophenyl substituent | Dihedral angle of 87.17 (14)° between rings | Significant twist due to major steric hindrance from ortho-substituents | nih.gov |

| 4-Anilino-5-fluoroquinazolines | Intramolecular N−H···F hydrogen bond | Stabilizes conformation and can be observed by NMR (1hJNH,F coupling) | nih.gov |

| 2-Fluorophenyldiphenylmethanol | Intramolecular C–F···H–O hydrogen bond | Weak but observable interaction influencing conformation | researchgate.net |

Computational Chemistry and in Silico Modeling of 2 2,6 Difluorophenyl Thiazolidine Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 2-(2,6-difluorophenyl)thiazolidine derivatives, DFT calculations, particularly using the B3LYP functional with various basis sets, have been instrumental in understanding their fundamental characteristics. nih.govnih.gov These calculations provide a theoretical framework for analyzing the molecule's electronic structure, reactivity, and optical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net A larger energy gap implies higher stability and lower chemical reactivity.

For thiazolidine (B150603) derivatives, the distribution of HOMO and LUMO orbitals reveals the sites susceptible to electrophilic and nucleophilic attacks, respectively. researchgate.net In many organic molecules, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is found on electron-deficient regions. nih.gov This analysis is fundamental for predicting how these molecules will interact with other chemical species, including biological targets.

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron.

HOMO-LUMO Energy Gap: Influences the molecule's stability and reactivity.

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | A larger gap suggests higher stability and lower reactivity. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays different potential regions in color, where red indicates electron-rich areas (negative potential) and blue signifies electron-deficient areas (positive potential). researchgate.netnih.gov Green and yellow represent regions of intermediate potential.

For this compound derivatives, MEP analysis helps identify the most likely sites for intermolecular interactions, such as hydrogen bonding. nih.gov The electron-rich regions, often associated with heteroatoms like oxygen and nitrogen, are prone to electrophilic attack, while the electron-deficient regions, typically around hydrogen atoms, are susceptible to nucleophilic attack. researchgate.net

| Color on MEP Map | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Negative | Electron-rich region, susceptible to electrophilic attack. |

| Blue | Positive | Electron-deficient region, susceptible to nucleophilic attack. |

| Green/Yellow | Intermediate | Regions of relatively neutral potential. |

Nonlinear optical (NLO) materials have gained significant attention due to their potential applications in various photonic and optoelectronic technologies. ru.nlnih.gov Organic molecules, including thiazolidinone derivatives, have shown promise as NLO materials. researchgate.net The NLO properties of a molecule are related to its molecular structure and electronic properties, particularly the first and second hyperpolarizabilities. ymerdigital.commdpi.com

Theoretical calculations using DFT can predict the NLO properties of this compound derivatives. These calculations often involve determining the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). ymerdigital.com The presence of electron-donating and electron-withdrawing groups within the molecular structure can significantly enhance the NLO response. ru.nl

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. amazonaws.comnih.gov This method is crucial in drug discovery for understanding the binding mechanisms and affinities of potential drug candidates. amazonaws.com For this compound derivatives, molecular docking studies have been employed to explore their interactions with various biological targets. nih.govmdpi.com

Molecular docking simulations can predict how a this compound derivative fits into the active site of a target protein. nih.govnajah.edu The results are often expressed as a docking score or binding energy, which indicates the strength of the interaction. impactfactor.org A lower binding energy generally suggests a more stable and favorable interaction. These predictions help in identifying promising lead compounds for further experimental investigation. tandfonline.com

The stability of a ligand-protein complex is determined by a variety of intermolecular interactions. nih.gov Molecular docking studies can elucidate these key interactions, which include:

Hydrogen Bonding: A crucial interaction where a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen. cambridgemedchemconsulting.com

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, often involving aliphatic and aromatic residues. cambridgemedchemconsulting.com

π-π Stacking: An interaction between aromatic rings, which can be in a face-to-face or edge-to-face arrangement. nih.govresearchgate.net

By identifying these interactions, researchers can understand the structural basis for the biological activity of this compound derivatives and guide the design of new analogs with improved binding affinity and selectivity. researchgate.netrsc.org

| Interaction Type | Description | Importance in Ligand Binding |

|---|---|---|

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Contributes significantly to the specificity and stability of the ligand-protein complex. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | A major driving force for ligand binding, especially for ligands with nonpolar moieties. |

| π-π Stacking | Noncovalent interactions between aromatic rings. | Stabilizes the binding of ligands containing aromatic systems to proteins with aromatic residues. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are powerful computational tools that enable researchers to predict the biological activity of chemical compounds and to identify the key structural features responsible for their therapeutic effects. These methods are particularly valuable in the early stages of drug discovery, where they can guide the synthesis of more potent and selective drug candidates.

Development of Predictive Models for Biological Activity

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are built using a set of molecules with known activities (the training set) and are then used to predict the activity of new, untested compounds. nih.govresearchgate.net The quality and predictive power of a QSAR model are assessed through various statistical parameters, including the coefficient of determination (R²), the cross-validated R² (q²), and the predictive R² for an external test set. imist.ma

For thiazolidine derivatives, QSAR models have been successfully developed for a range of biological activities, including anticonvulsant and anticancer properties. nih.govnih.gov For instance, a study on thiazolidine-4-one derivatives as antitubercular agents resulted in a robust QSAR model with a high R² value of 0.9092, indicating a strong correlation between the selected molecular descriptors and the observed activity. nih.gov These models often incorporate a variety of molecular descriptors, such as electronic, steric, and lipophilic properties, to capture the structural nuances that influence bioactivity. nih.gov

The development of these predictive models typically involves several key steps:

Data Set Selection: A diverse set of compounds with accurately measured biological activity is compiled.

Molecular Descriptor Calculation: A wide range of descriptors representing different aspects of the molecular structure are calculated for each compound. nih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR equation. imist.ma

Model Validation: The model's predictive ability is rigorously tested using internal and external validation techniques. imist.ma

Interactive Table: Examples of QSAR Models for Thiazolidine Derivatives

| Biological Activity | Model Statistics (R²) | Key Descriptors | Reference |

|---|---|---|---|

| Antitubercular | 0.9092 | MLFER_S, GATSe2, Shal, EstateVSA 6, SpMAD_Dzs 6 | nih.gov |

| Anticonvulsant | Not Specified | Not Specified | nih.gov |

Identification of Structural Features Essential for Desired Bioactivity

Pharmacophore modeling complements QSAR by identifying the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. researchgate.net A pharmacophore model typically consists of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

For derivatives of this compound, pharmacophore models can elucidate the key structural requirements for a desired biological effect, such as anticonvulsant or anticancer activity. nih.govnih.gov For example, in the context of anticonvulsant activity, studies on related thiazolidin-4-one derivatives have highlighted the importance of specific substitutions on the phenyl ring and the thiazolidinone core. nih.gov The presence of electron-withdrawing groups, such as the two fluorine atoms in the 2,6-difluoro substitution, can significantly influence the electronic properties and binding interactions of the molecule.

Similarly, for anticancer applications, the modification of different parts of the thiazolidinone scaffold has been shown to impact activity. For instance, in a series of quinoline-based 2-(2,6-difluorophenyl)-thiazolidin-4-one derivatives, modifications to the ureidophenoxyl and piperidine-1-carboxamide (B458993) moieties led to a more effective anticolorectal cancer agent. nih.gov

Key structural features often identified through pharmacophore modeling include:

The Thiazolidine Ring: This core structure is a common feature in many biologically active compounds. researchgate.net

The 2,6-Difluorophenyl Group: The fluorine atoms can modulate the lipophilicity and electronic nature of the molecule, potentially enhancing its interaction with the target protein.

Substituents on the Thiazolidine Ring: Modifications at various positions on the thiazolidine ring can fine-tune the compound's activity and selectivity.

Interactive Table: Key Structural Features and Their Impact on Bioactivity

| Structural Feature | Position | Impact on Bioactivity | Example Bioactivity | Reference |

|---|---|---|---|---|

| Phenyl Group Substitution | 2-position of thiazolidine | Influences electronic properties and binding interactions. | Anticonvulsant, Anticancer | nih.govnih.gov |

| Ureidophenoxyl and Piperidine-1-carboxamide Moieties | Varied | Modification led to more effective anticolorectal cancer agents. | Anticancer | nih.gov |

By combining the predictive power of QSAR with the spatial insights from pharmacophore modeling, researchers can effectively navigate the vast chemical space to design and synthesize novel this compound derivatives with improved therapeutic potential.

In Vitro Biological Evaluation and Mechanistic Characterization of 2 2,6 Difluorophenyl Thiazolidine Analogs

Enzyme Inhibition and Modulation Profiling

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Mechanisms

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov Thiazolidine-2,4-dione (TZD) derivatives have been investigated as potential AChE inhibitors. nih.gov

Certain TZD derivatives have demonstrated the ability to inhibit AChE. For instance, a series of synthesized TZD derivatives showed an acceptable affinity for AChE in docking studies. nih.gov One of the most potent compounds identified was 5-(4-methoxybenzylidene)thiazolidine-2,4-dione (CHT1), with an IC50 value of 165.93 nM. nih.gov

The mechanism of inhibition for some AChE inhibitors can be mixed-type, as seen with certain lupinine (B175516) derivatives. mdpi.com This means they can bind to both the active site and allosteric sites of the enzyme. While some AChE inhibitors like donepezil (B133215) are selective for AChE, others such as rivastigmine (B141) inhibit both AChE and butyrylcholinesterase (BuChE). nih.gov

| Compound | Target Enzyme | IC50 | Inhibition Type |

| 5-(4-methoxybenzylidene)thiazolidine-2,4-dione (CHT1) | Acetylcholinesterase (AChE) | 165.93 nM nih.gov | Not specified |

| Rivastigmine | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Not specified | Not specified nih.gov |

| Donepezil | Acetylcholinesterase (AChE) | Not specified | Selective nih.gov |

| Galantamine | Acetylcholinesterase (AChE) | Not specified | Selective, competitive, rapidly-reversible nih.gov |

Histone Deacetylase (HDAC) Isoform Specific Inhibition (e.g., HDAC8)

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression. nih.govnih.gov The discovery of the role of the HDAC8 isoform has highlighted its importance in various cellular processes and diseases. nih.gov Designing inhibitors that are selective for HDAC8 is a key area of research to target diseases involving this specific enzyme activity. nih.govnih.gov

ITF3056, an analog of the broad-spectrum HDAC inhibitor ITF2357 (givinostat), demonstrates specificity for HDAC8 with an IC50 of 285 nM. nih.gov This selective inhibition of HDAC8 has been shown to reduce the production of proinflammatory cytokines without causing the toxicity seen with broader HDAC inhibitors at higher concentrations. nih.gov

The development of selective HDAC8 inhibitors is considered a promising approach for treating inflammatory diseases with potentially fewer side effects. nih.gov

| Compound | Target | IC50 | Effect |

| ITF3056 | HDAC8 | 288 nM nih.gov | Reduces proinflammatory cytokine production nih.gov |

| ITF2357 (givinostat) | Class I and II HDACs | 25-100 nM | Reduces caspase-1 activity and cytokine secretion nih.gov |

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., VEGFR-2, AURKA, EGFR, CDK-2)

Receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2 are key targets in cancer therapy due to their role in tumor growth and angiogenesis. nih.gov Some novel 2-thioxoimidazolidin-4-one derivatives have been synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2. nih.gov

Compounds 6 and 8a from this series demonstrated superior cytotoxic activity against cancer cell lines compared to reference drugs like sorafenib (B1663141) and erlotinib. nih.gov They also showed better inhibitory activity against both EGFR and VEGFR-2. nih.gov

Aurora kinases, particularly AURKA and AURKB, are also important in cell division and tumorigenesis. nih.gov The inhibition of AURKB has been shown to induce cancer cell death. nih.gov Dual inhibition of EGFR and AURKB is being explored as a strategy for non-small cell lung cancer (NSCLC), especially in cases with resistance to EGFR inhibitors. nih.gov

Inhibition of Other Key Metabolic Enzymes (e.g., HCV NS5B RdRp, Aldose Reductase)

The Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) is a critical enzyme for viral replication, making it a prime target for antiviral drugs. nih.govbkmc.edu.pkmdpi.com A series of 2,3-diaryl-1,3-thiazolidin-4-one derivatives were evaluated for their ability to inhibit HCV NS5B. nih.gov

Within this series, compounds 4c and 5c were among the most potent, with IC50 values of 31.9 µM and 32.2 µM, respectively. nih.gov The 2,6-dihalo substitution on the phenyl ring at the C-2 position was found to be important for activity, with the 2,6-difluoro substituted compound (4o) showing similar activity to the 2,6-dichloro substituted compound (4m). nih.gov

Another class of compounds, 4-thiazolidinone (B1220212) derivatives, have also been identified as inhibitors of HCV NS5B RdRp. nih.gov For example, 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid(2-(2-fluorophenyl)-4-thiazolidinone-3-yl)amide exhibited an IC50 value of 48 µM. nih.gov These inhibitors are typically non-competitive with respect to the nucleotide substrate, binding to allosteric sites on the enzyme. mdpi.comnih.gov

| Compound Series | Target Enzyme | Key Findings |

| 2,3-diaryl-1,3-thiazolidin-4-ones | HCV NS5B RdRp | Compounds 4c and 5c showed IC50 values of 31.9 µM and 32.2 µM, respectively. nih.gov |

| 4-thiazolidinones | HCV NS5B RdRp | 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid(2-(2-fluorophenyl)-4-thiazolidinone-3-yl)amide had an IC50 of 48 µM. nih.gov |

Receptor and Ion Channel Interactions

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Agonism and Downstream Signaling

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that is a key regulator of adipocyte differentiation, glucose metabolism, and insulin (B600854) sensitivity. f1000research.com Thiazolidinediones (TZDs) are a class of synthetic PPAR-γ agonists that have been used to treat type 2 diabetes. f1000research.comnih.gov

Activation of PPAR-γ by agonists can influence various downstream signaling pathways. In vivo studies suggest that PPAR-γ interacts with the insulin-like growth factor (IGF) axis, which includes the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K), and mammalian target of rapamycin (B549165) (mTOR) cascades. mdpi.comnih.gov The activation of PPAR-γ can inhibit the expression of angiogenesis-related proteins like vascular endothelial growth factor (VEGF). mdpi.com

Dual agonists that target both PPARα and PPARγ are being developed to normalize both glucose and lipid metabolism. mdpi.com The length of linkers in these molecules can significantly affect their activation of PPAR-α and PPAR-γ receptors. mdpi.com While PPAR-γ activation is generally associated with genomic effects through changes in gene expression, some TZD agonists can also exert non-genomic, receptor-independent effects that may involve direct actions on mitochondrial function. nih.gov

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulatory Effects

Based on a review of the available scientific literature, no specific data were found regarding the direct modulatory effects of 2-(2,6-difluorophenyl)thiazolidine or its close analogs on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Research on thiazolidine-containing compounds as CFTR modulators has primarily focused on a different chemical class, namely 2-thioxo-4-thiazolidinones, which are structurally distinct from the subject of this article.

Cellular Pathway Modulation and Antiproliferative Mechanisms (In Vitro Cell Models)

The antiproliferative and cytotoxic properties of this compound analogs, particularly 4-thiazolidinone derivatives, have been investigated across various human cancer cell lines. These studies reveal mechanisms involving the induction of cell cycle arrest and apoptosis, with a notable selectivity for malignant cells over normal cells.

Analogs of this compound, especially those belonging to the 4-thiazolidinone class, have demonstrated significant cytotoxic and antiproliferative activity against a range of human cancer cell lines.

Quinoline-based 2-(2,6-difluorophenyl)-thiazolidin-4-one derivatives have been evaluated as potential kinase inhibitors for colorectal cancer treatment. nih.govmdpi.com One of the most active compounds from this series displayed a half-maximal inhibitory concentration (IC₅₀) of 0.31 µM against the HT-29 human colon cancer cell line. mdpi.com Further modification of this series led to a derivative with an even lower IC₅₀ value of 0.19 µM. mdpi.com

Other related thiazolidin-4-one hybrids have also shown potent activity. For instance, a hybrid molecule exhibited excellent antiproliferative effects on the MDA-MB-231 and BT-474 breast cancer cell lines, with IC₅₀ values of 0.95 µM and 1.22 µM, respectively. nih.gov Another furan-bearing 4-thiazolidinone hybrid was highly active against MDA-MB-231, HT-29 (colon), and HepG2 (liver) cancer cells, with IC₅₀ values of 1.9 µM, 6.5 µM, and 5.4 µM, respectively, after 72 hours of treatment. nih.gov

The table below summarizes the cytotoxic activities of various this compound analogs and related thiazolidinones against several malignant cell lines.

Table 1: Cytotoxic Activity of this compound Analogs in Malignant Cell Lines This is an interactive table. Select a cell line to view the corresponding compound and its cytotoxic activity.

| Cell Line | Compound Class | Specific Analog/Derivative | IC₅₀ (µM) | Reference |

| HCT-116 (Colon) | Pyrazoline-pyrrole-4-thiazolidinone Hybrid | Hybrid 41 | 8.87 | nih.gov |

| MCF-7 (Breast) | Pyrazoline-pyrrole-4-thiazolidinone Hybrid | Hybrid 41 | 5.05 | nih.gov |

| MDA-MB-231 (Breast) | Coumarin-2-iminothiazolidin-4-one Hybrid | Hybrid 25 | 0.95 | nih.gov |

| HepG2 (Liver) | Furan-bearing 4-thiazolidinone Hybrid | Hybrid 28 | 5.4 | nih.gov |

| HT-29 (Colon) | Quinoline-based 2-(2,6-difluorophenyl)-thiazolidin-4-one | Compound 44 | 0.31 | mdpi.com |

| CEM (Leukemia) | 2-(2-chlorophenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one | Compound 12 | 10 (EC₅₀) | orientjchem.org |

The anticancer effects of 4-thiazolidinone derivatives are linked to complex mechanisms that include the induction of apoptosis (programmed cell death) and cell cycle arrest. bohrium.com

Studies on carvone-thiazolidin-4-one hybrids revealed their capability to induce apoptosis through a caspase-3 pathway and to disrupt the normal cell cycle. nih.govmdpi.com Similarly, certain thiazolidine-4-one-phenylaminopyrimidine hybrids were found to mediate apoptosis in human breast cancer cells. mdpi.com The mechanism of action for one potent thiazolidin-4-one derivative was associated with a decrease in the mitochondrial membrane potential and an increase in the concentrations of caspase-9 and caspase-8, key initiators of the apoptotic cascade. researchgate.net

Cell cycle analysis of a coumarin-2-iminothiazolidin-4-one hybrid (Hybrid 25) demonstrated that it caused a significant arrest of MDA-MB-231 breast cancer cells in the G2/M phase of the cell cycle, thereby preventing cell division. nih.gov This indicates that these compounds can halt the proliferation of cancer cells by interfering with critical checkpoints in their life cycle.

A crucial aspect of cancer therapeutic development is the selective targeting of cancer cells while minimizing harm to healthy, non-malignant cells. Several studies on this compound analogs have shown promising selectivity.

For example, a series of thiazolidine-4-one-phenylaminopyrimidine hybrids were reported to mediate apoptosis specifically in human breast cancer cells without affecting the survival of normal, non-cancerous breast cells isolated from the same patients. mdpi.com Another study found that a thiazolidine-4-one derivative (Compound 39) was significantly more toxic to cancer cell lines (MDA-MB-231, HepG2, HT-29) than to the normal human gingival fibroblast cell line HGF-1, with an IC₅₀ value of 13.51 µM for the normal cells compared to values as low as 1.9 µM for the cancer cells. mdpi.com

Furthermore, potent thiazolidinone derivatives that were highly effective against breast cancer cells (MCF-7) and liver cancer cells (HepG2) exhibited low cytotoxicity against the normal breast cell line MCF-10A, indicating good selectivity. mdpi.com In a different context, novel thiazole (B1198619)/thiazolidinone hybrids designed as anti-HIV agents showed no significant negative impact on the viability of the human normal fetal lung fibroblast MRC-5 cell line at effective concentrations. mdpi.com This differential activity underscores the potential of this chemical scaffold in developing targeted therapies.

Antimicrobial Spectrum and Mechanism of Action

The thiazolidine (B150603) scaffold, including derivatives with the 2,6-difluorophenyl substitution, has been explored for its antimicrobial properties against a variety of bacterial pathogens.

4-Thiazolidinone derivatives have demonstrated a broad spectrum of antimicrobial activity. orientjchem.org The presence of two fluorine atoms at the 2nd and 6th positions of the phenyl ring, as in the case of 2-(2,6-Difluorophenyl)-3-(2-(1-hydroxycyclohexyl)-2-(4-ethoxyphenyl)ethyl) thiazolidin-4-one, is considered important for its biological activity. orientjchem.org

Research has shown that specific structural modifications can enhance efficacy against different bacterial types. For instance, replacing a benzothiazole (B30560) group with a benzimidazole (B57391) fragment in certain thiazolidin-4-one derivatives led to increased antibacterial activity against both Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Klebsiella pneumoniae and Salmonella typhimurium. nih.govmdpi.com One such derivative with a trifluoromethyl substituent was particularly active against S. aureus, with a minimum bactericidal concentration (MBC) of 0.12 µM. nih.govmdpi.com

The table below highlights the antibacterial efficacy of selected thiazolidine analogs.

Table 2: Antibacterial Efficacy of this compound Analogs This is an interactive table. Select a bacterial strain to see the corresponding compound and its activity.

| Bacterial Strain | Compound Class | Specific Analog/Derivative | Activity (MIC/MBC) | Reference |

| Escherichia coli (Gram-Negative) | 2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole | Title Compound | MIC: 0.25 mg/mL | |

| Staphylococcus aureus (Gram-Positive) | 2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole | Title Compound | MIC: 0.25 mg/mL | |

| Klebsiella pneumoniae (Gram-Negative) | Benzimidazole-Thiazolidin-4-one | Derivative 112d, 112e, 112j | MBC: 0.14 µM | nih.govmdpi.com |

| Mycobacterium bovis (BCG) | Sulfamethoxazole-based Thiazolidin-4-one | Compound 9e (with 2,6-difluorophenyl group) | IC₉₀: 0.058 µg/mL | researchgate.net |

| Mycobacterium tuberculosis (H37Ra) | Sulfamethoxazole-based Thiazolidin-4-one | Compound 9e (with 2,6-difluorophenyl group) | IC₉₀: 0.43 µg/mL | researchgate.net |

Evaluation of Antifungal Activity

The antifungal potential of thiazolidine derivatives has been a significant area of investigation. nih.gove3s-conferences.org In vitro studies have demonstrated the efficacy of various analogs against a range of fungal pathogens. For instance, a series of novel hybrid thiazolidinone derivatives were screened for their antifungal activity against Candida albicans. nanobioletters.com The results indicated that compounds with specific substitutions, such as chloro groups on the phenyl ring, exhibited significant inhibition of fungal growth. nanobioletters.com Conversely, the presence of a nitro group resulted in a lack of antifungal activity. nanobioletters.com

The mechanism of antifungal action for some thiazolidine derivatives is believed to involve the disruption of the fungal cell wall. nih.gov Some compounds have been shown to induce morphological changes in Candida yeast cells. nih.gov Furthermore, the antifungal activity of certain thiazolidine analogs has been associated with the inhibition of glucose transport. nih.gov The fungicidal or fungistatic effect is often dependent on the specific structural modifications of the thiazolidine core.

Research into novel fluconazole (B54011) analogs incorporating a thiazolidine moiety has yielded compounds with broad-spectrum and potent antifungal capabilities, even against resistant Candida albicans strains. semanticscholar.org Time-kill studies have suggested a fungicidal mechanism for these compounds. semanticscholar.org The antifungal activity is often evaluated using the microdilution method to determine the minimum inhibitory concentration (MIC) against various fungal species, including Aspergillus and Trichophyton. semanticscholar.org

**Antifungal Activity of Selected Thiazolidinone Derivatives against *C. albicans***

| Compound | Substitution | Zone of Inhibition (mm) |

|---|---|---|

| 1 | - | 15.22±0.08 |

| 3 | Chloro | Significant Inhibition |

| 4 | Nitro | No Activity |

| 8 | Chloro | Significant Inhibition |

| 9 | - | 19.93±0.09 |

Data sourced from a study on novel thiazolidinone derivatives. nanobioletters.com

Investigation of Antiviral Properties (e.g., Anti-HIV-1, Feline Coronavirus, HSV)

Thiazolidine derivatives have also been explored for their antiviral potential against a variety of viruses. psu.edu Some 1,3-thiazolidine-4-ones have been identified as inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs) and Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. researchgate.net The thiazolidine scaffold is recognized for its diverse biological activities, including antiviral effects. e3s-conferences.orgpsu.edu

In the context of feline coronaviruses, which can cause the fatal disease feline infectious peritonitis (FIP), research has explored the antiviral activity of various compounds. nih.govnih.gov While direct studies on this compound for FIP are not specified in the provided results, related heterocyclic compounds have been investigated. For instance, certain flavonoids have demonstrated the ability to inhibit FIPV replication in vitro. nih.govnih.gov These studies often evaluate antiviral activity at different stages of the viral life cycle, including attachment, penetration, and post-viral entry. nih.govnih.gov

Furthermore, the antiviral activity of ionophore antibiotics has been reported against type II feline coronavirus, with some compounds showing strong inhibitory effects on viral proliferation in cell cultures. mdpi.com These findings highlight the potential of diverse chemical scaffolds, including those related to thiazolidines, in the search for novel antiviral agents.

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective analogs. researchgate.netnih.gov

Correlation of Structural Modifications with Observed Biological Potency

SAR studies on thiazolidine derivatives have revealed key correlations between structural features and biological potency. For antifungal activity, the nature of substituents on the phenyl ring is a critical determinant. nanobioletters.com For example, the presence of electron-withdrawing groups can be essential for activity, with strong electron-withdrawing groups exhibiting greater potency. e3s-conferences.org In some series of thiazolidinone derivatives, chloro-substituted compounds showed significant antifungal and antibacterial activity, while nitro-substituted analogs were inactive. nanobioletters.com

In the context of antiviral activity, modifications to the thiazolidine ring and its substituents can dramatically alter efficacy. For instance, in a series of 4-thiazolidinone derivatives, replacing the 4-thiazolidinone with a 1,3-thiazin-4-one or a thiazolidine resulted in a significant decrease in inhibitory activity against human dihydroorotate (B8406146) dehydrogenase, an enzyme relevant to some antiviral and anticancer therapies. nih.gov The nature of the substituent at the N-position of the thiazolidine ring also plays a crucial role, with bulky hydrophobic groups sometimes leading to improved activity. nih.gov

Identification of Pharmacophoric Elements and Key Structural Determinants for Activity

The thiazolidine ring itself is considered a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. psu.eduresearchgate.netresearchgate.net For many thiazolidine-based inhibitors, the core heterocyclic ring serves as a central scaffold to which various functional groups can be attached to interact with specific biological targets. psu.edu

Key pharmacophoric elements often include:

The Thiazolidine Core: This five-membered ring containing sulfur and nitrogen is a fundamental structural feature. psu.edu

Substituents on the Phenyl Ring: The electronic properties (electron-donating or withdrawing) and the position of substituents on an attached phenyl ring can significantly influence activity. nanobioletters.com

The C-5 Position of the Thiazolidinone Ring: The group at this position, often an arylidene moiety, is a common point of modification and is crucial for the activity of many thiazolidinedione derivatives. nih.gov

Quantitative structure-activity relationship (QSAR) studies have been employed to further refine the understanding of these pharmacophoric elements, correlating physicochemical properties with biological activity to identify the most important structural components for a desired therapeutic effect. psu.eduresearchgate.net

Advanced Preclinical Pharmacological and Biochemical Characterization

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

Metabolic Stability Studies in Microsomal or Hepatocyte Systems

No data from in vitro studies assessing the metabolic stability of 2-(2,6-Difluorophenyl)thiazolidine in either liver microsomes or hepatocyte cultures could be located. Such studies are crucial for predicting the intrinsic clearance of a compound and its susceptibility to first-pass metabolism in the liver. Information regarding the rate of metabolism, the formation of metabolites, and the specific cytochrome P450 (CYP) enzymes involved in its biotransformation is not available.

Permeability and Transport Characteristics (e.g., GLUT1, GLUT4, GLUT5 inhibition)

There is no publicly available information detailing the permeability of this compound across biological membranes or its characteristics as a substrate or inhibitor of key transporters. Specifically, no studies were found that investigated its potential to interact with glucose transporters such as GLUT1, GLUT4, or GLUT5. These assessments are critical for understanding the absorption and tissue distribution of a compound.

Biochemical Target Engagement and Selectivity Profiling

No studies have been published that identify the specific biochemical targets of this compound. Consequently, data on its potency and efficacy in engaging with any molecular target are absent from the scientific literature. Furthermore, without an identified primary target, no selectivity profiling against a panel of related or unrelated targets (e.g., kinases, GPCRs, ion channels) has been reported. This information is vital for understanding a compound's specificity of action and predicting potential off-target effects.

Mechanistic Pathways of Biochemical Interaction at the Molecular Level

Given the absence of an identified biochemical target, the mechanistic pathways through which this compound may exert any biological effect at the molecular level remain unknown. There are no reports on its mode of action, such as enzyme inhibition, receptor agonism or antagonism, or modulation of signaling pathways. Structural biology studies, such as X-ray crystallography or NMR spectroscopy, to elucidate its binding mode with a protein target have not been described in the available literature.

Emerging Research Directions and Future Perspectives for 2 2,6 Difluorophenyl Thiazolidine Research

Development of Next-Generation Synthetic Methodologies for Enhanced Diversity

The creation of diverse molecular libraries is fundamental to discovering new therapeutic agents. For 2-(2,6-difluorophenyl)thiazolidine, researchers are actively pursuing next-generation synthetic methodologies to expand the accessible chemical space. Traditional methods for synthesizing thiazolidine-2,4-diones, a related and extensively studied scaffold, often involve the condensation of monochloroacetic acid and thiourea. nih.gov However, the focus is now shifting towards more innovative and efficient strategies.

One promising avenue is the development of multi-component reactions and diversity-oriented synthesis. These approaches allow for the rapid assembly of complex molecules from simple starting materials in a single step, significantly increasing the efficiency of library generation. For instance, new methods for creating thiazolidine-2,4-dione hybrids are being explored, which could be adapted for the synthesis of this compound derivatives. nih.gov The goal is to create a wide array of analogs with varied substituents on the thiazolidine (B150603) ring, enabling a more thorough exploration of structure-activity relationships.

Deepening Mechanistic Understanding of Biological Interactions through Advanced Biophysical Techniques

A profound understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. Advanced biophysical techniques are proving to be indispensable in this endeavor. springer.com These methods provide detailed insights into the thermodynamics and kinetics of binding, as well as the structural basis for these interactions.

Techniques such as Isothermal Titration Calorimetry (ITC) are used to directly measure the heat changes associated with binding events, providing key thermodynamic parameters. nih.govSurface Plasmon Resonance (SPR) offers real-time monitoring of binding kinetics, revealing the rates of association and dissociation. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the specific atoms involved in the interaction between the compound and its target protein. nih.gov The integration of these techniques allows for a comprehensive characterization of the molecular recognition process, guiding the optimization of lead compounds.

| Biophysical Technique | Information Provided | Relevance to this compound Research |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (enthalpy, entropy, binding affinity) | Quantifies the forces driving the interaction with biological targets. nih.gov |

| Surface Plasmon Resonance (SPR) | Kinetics of binding (association and dissociation rates) | Provides insights into the dynamic aspects of the compound-target interaction. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural details of the binding site and conformational changes | Maps the precise interaction points on both the compound and the target. nih.gov |

| X-ray Crystallography | High-resolution 3D structure of the compound-target complex | Offers a static but highly detailed picture of the binding mode. springer.com |

| Microscale Thermophoresis (MST) | Binding affinity in solution | A newer technique that measures changes in molecular movement upon binding. nih.gov |

Exploration of Novel Therapeutic Targets and Biomedical Applications Beyond Current Scope

While the initial therapeutic focus of thiazolidine derivatives has been in areas like diabetes and inflammation, the unique properties of this compound may open doors to new applications. nih.govnih.gov Researchers are actively exploring its potential against a broader range of diseases.

Recent studies on related thiazolidinedione derivatives have highlighted their potential as anticancer agents. nih.govresearchgate.netresearchgate.net These compounds have been shown to modulate various signaling pathways involved in cancer cell proliferation and survival. nih.gov The anti-cancer potential of thiazolidinedione derivatives is an active area of investigation, with studies exploring their efficacy in various cancer types. nih.govresearchgate.net For example, some thiazolidinedione derivatives have demonstrated inhibitory activity against human topoisomerases, enzymes crucial for cancer cell replication. mdpi.com The 2,6-difluorophenyl substitution in the target compound could offer unique interactions with novel biological targets, warranting further investigation into its anticancer properties.

Furthermore, the antimicrobial potential of thiazolidine derivatives is another promising area of research. nih.gov The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents, and the thiazolidine scaffold has shown promise in this regard. nih.govnih.gov The specific structural features of this compound could lead to novel mechanisms of antimicrobial action.

Synergistic Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Potential for Application in Chemical Biology Tools and Probes

Beyond its direct therapeutic potential, this compound and its derivatives could serve as valuable tools for chemical biology research. These compounds can be modified to create chemical probes that can be used to study complex biological processes.

For example, by attaching a fluorescent tag or a reactive group, derivatives of this compound could be used to visualize and identify their cellular targets. The thiazolidine formation chemistry itself can be harnessed for the construction of peptide/protein-cell conjugates, enabling the modification of living cell surfaces for research and therapeutic purposes. researchgate.net This approach could be used to modulate cell-cell interactions or to deliver specific molecules to target cells. The development of such chemical probes would provide powerful tools for dissecting the intricate molecular mechanisms that underpin cellular function and disease.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2,6-Difluorophenyl)thiazolidine, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves cyclization of 2,6-difluorophenyl precursors with thiazolidine-forming reagents. For example, 2-(2,6-difluorophenyl)-4,5-dihydrothiazole-4-carboxylic acid can be synthesized via a multi-step process starting from 2,6-difluorobenzaldehyde. Key steps include:

- Step 1 : Condensation of 2,6-difluorobenzaldehyde with thiourea derivatives under acidic conditions to form thiazolidine intermediates.

- Step 2 : Purification via column chromatography and recrystallization to achieve >95% HPLC purity .

- Optimization : Adjusting solvent polarity (e.g., using ethanol/water mixtures) and reaction temperature (60–80°C) improves yield. Catalytic agents like trifluoroacetic anhydride (TFAA) enhance cyclization efficiency .

Q. How do the positions of fluorine substitution on the phenyl ring influence the physicochemical properties of thiazolidine derivatives?

Fluorine substitution at the 2,6-positions increases thermal stability and lipophilicity compared to mono- or unsubstituted analogs. For instance:

- Melting Point : this compound derivatives exhibit higher melting points (e.g., 98–101°C for related compounds) due to enhanced intermolecular interactions .

- Electronic Effects : The electron-withdrawing nature of fluorine reduces electron density on the aromatic ring, affecting reactivity in nucleophilic substitutions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are used to verify the thiazolidine ring formation and fluorine substitution pattern. For example, the absence of aldehyde protons in <sup>1</sup>H NMR confirms successful cyclization .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 301.0784 for related compounds) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives in agrochemical applications?

Density-functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, model electronic properties (e.g., HOMO-LUMO gaps) to predict interactions with biological targets like insect chitin synthases. For example:

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. whole-organism bioassays). For instance, discrepancies in pesticidal efficacy of Etoxazole analogs may arise from differential metabolic stability in test organisms .

- Meta-Analysis : Systematic reviews of structure-activity relationship (SAR) data identify outliers caused by impurities (e.g., HPLC purity <95% in early studies) .

Q. How can structural modifications to the thiazolidine core enhance target binding in agrochemical applications?

- Ring Functionalization : Introducing electron-donating groups (e.g., methyl or methoxy) at the 4-position of the thiazolidine ring improves hydrophobic interactions with target proteins. For example, 5-substituted analogs of this compound show 3-fold higher affinity for fungal cytochrome P450 enzymes .

- Heteroatom Replacement : Replacing sulfur with oxygen in the thiazolidine ring (e.g., oxazolidine derivatives) alters conformational flexibility, impacting bioavailability .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.